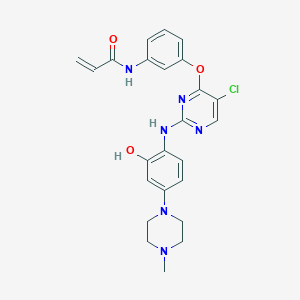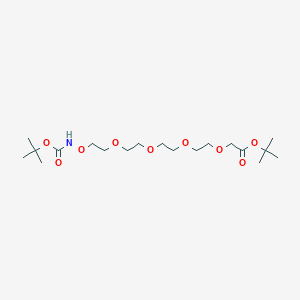
APC-300
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
科学的研究の応用
Autonomous Production Control (APC) in Manufacturing
APC-300 is significant in improving the performance of production systems. Autonomous Production Control (APC) focuses on enhancing the performance of production systems by enabling a fast and flexible response to changes in dynamic production environments. The decision-making power shifts from a central planning unit to intelligent, distributed logistic objects, capable of handling the increasing complexity of modern manufacturing systems. Despite the predominant theoretical contributions, practical implementations of APC in discrete manufacturing industries are also noted, indicating the potential for future research and development in this science field (Martins, Fernandes, & Varela, 2018).
Advanced High-Throughput Screening Techniques for Drug Discovery
APC devices, specifically Automated Patch Clamp (APC) devices, are crucial in many industrial and academic labs. These devices enable users to perform routine screening experiments and complex kinetic experiments efficiently. Developments in APC devices, such as temperature control, internal solution exchange, and current clamp features, have enhanced their utility in drug discovery. The potential of APC devices in drug discovery is expected to grow, with a focus on using stem cells and recordings in current clamp mode, along with the development of complex add-ons like dynamic clamp and optical stimulation on high throughput devices (Obergrussberger et al., 2018).
Amphiphilic Conetworks (APCNs) in High-Technology Applications
APC-300 is also relevant in the field of amphiphilic conetworks (APCNs), which have garnered significant scientific and technological interest due to their potential in high-technology applications. APCNs are distinguished from similar constructs like interpenetrating networks and grafted networks. The synthesis strategies for APCNs, including free radical induced polymerizations, ionic living polymerizations, and chemical combinations of hydrophilic and hydrophobic prepolymers, are systematically identified, evaluated, and systematized. This comprehensive analysis indicates the promise of APCNs in various high-tech applications, including extended-wear soft contact lenses (Erdodi & Kennedy, 2006).
APC in Neuroprotection and Malaria Treatment
Activated protein C (APC) has therapeutic implications, especially in neuroprotection and malaria treatment. APC's multifaceted activities or absence thereof are deeply involved in multiple neuropathologies, presenting abundant opportunities for translational research. For instance, APC therapy holds promise in ischemic stroke treatment, and its cytoprotective activities, including the inhibition of NLRP3-mediated inflammasome, are continuously advancing our understanding of its role in diseases like Alzheimer's and graft-versus-host disease (Mosnier, 2019).
特性
製品名 |
APC-300 |
|---|---|
IUPAC名 |
NONE |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
APC300; APC-300; APC 300 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




